molecular formula C10H11BrF2N2 B13592908 1-(4-Bromo-2,6-difluorophenyl)piperazine

1-(4-Bromo-2,6-difluorophenyl)piperazine

Cat. No.: B13592908
M. Wt: 277.11 g/mol
InChI Key: OIWZLWZDYUKFPF-UHFFFAOYSA-N
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Description

1-(4-Bromo-2,6-difluorophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The presence of bromine and fluorine atoms on the phenyl ring makes this compound particularly interesting for various chemical and biological applications .

Chemical Reactions Analysis

1-(4-Bromo-2,6-difluorophenyl)piperazine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(4-Bromo-2,6-difluorophenyl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2,6-difluorophenyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(4-Bromo-2,6-difluorophenyl)piperazine can be compared with other piperazine derivatives, such as:

  • 1-(4-Chloro-2,6-difluorophenyl)piperazine
  • 1-(4-Methyl-2,6-difluorophenyl)piperazine
  • 1-(4-Nitro-2,6-difluorophenyl)piperazine

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activities.

Properties

Molecular Formula

C10H11BrF2N2

Molecular Weight

277.11 g/mol

IUPAC Name

1-(4-bromo-2,6-difluorophenyl)piperazine

InChI

InChI=1S/C10H11BrF2N2/c11-7-5-8(12)10(9(13)6-7)15-3-1-14-2-4-15/h5-6,14H,1-4H2

InChI Key

OIWZLWZDYUKFPF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2F)Br)F

Origin of Product

United States

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